molecular formula C9H8F2N4OS B4362439 [1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone

[1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone

Cat. No.: B4362439
M. Wt: 258.25 g/mol
InChI Key: QPAGZQBBXIGTII-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-{[2-(methylthio)-1H-imidazol-1-yl]carbonyl}-1H-pyrazole is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules

Preparation Methods

One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-{[2-(methylthio)-1H-imidazol-1-yl]carbonyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-3-{[2-(methylthio)-1H-imidazol-1-yl]carbonyl}-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for the development of new compounds.

    Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: The compound is used in the production of various materials and chemicals with enhanced properties.

Mechanism of Action

The mechanism of action of [1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. The imidazole and pyrazole rings contribute to the compound’s overall stability and reactivity, allowing it to effectively interact with biological molecules.

Comparison with Similar Compounds

1-(Difluoromethyl)-3-{[2-(methylthio)-1H-imidazol-1-yl]carbonyl}-1H-pyrazole can be compared with other difluoromethylated compounds, such as:

    1-(Trifluoromethyl)-3-{[2-(methylthio)-1H-imidazol-1-yl]carbonyl}-1H-pyrazole: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in biological activity and chemical reactivity.

    1-(Difluoromethyl)-3-{[2-(methylthio)-1H-imidazol-1-yl]carbonyl}-1H-pyrrole: The substitution of the pyrazole ring with a pyrrole ring can result in variations in the compound’s properties and applications.

The uniqueness of [1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-(difluoromethyl)pyrazol-3-yl]-(2-methylsulfanylimidazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4OS/c1-17-9-12-3-5-14(9)7(16)6-2-4-15(13-6)8(10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAGZQBBXIGTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN1C(=O)C2=NN(C=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone
Reactant of Route 2
[1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
[1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone
Reactant of Route 4
[1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone
Reactant of Route 5
[1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
[1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone

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